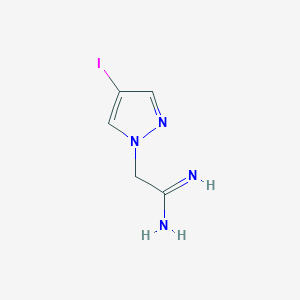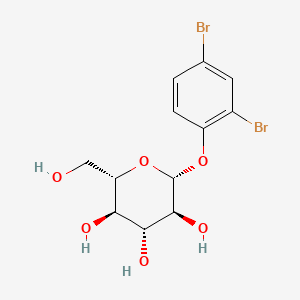
2-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-ol
説明
2-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-ol is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by a phenyl group attached to a tetrahydropyridine ring, which is further connected to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-ol typically involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine with an appropriate ethan-1-ol derivative. One common method involves the use of a Grignard reagent, where the phenyl group is introduced via a Grignard reaction followed by cyclization to form the tetrahydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
2-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces saturated alcohols or hydrocarbons.
Substitution: Produces substituted phenyl derivatives.
科学的研究の応用
2-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The pathways involved could include modulation of neurotransmitter systems or inhibition of metabolic enzymes, leading to various physiological effects .
類似化合物との比較
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Phenyl-1,2,3,6-tetrahydropyridine: Shares structural similarities but lacks the ethan-1-ol group.
Uniqueness
2-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-ol is unique due to the presence of the ethan-1-ol group, which imparts different chemical and biological properties compared to its analogs. This structural feature may influence its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research .
特性
IUPAC Name |
2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-10-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-6,15H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCDPSWDOGWXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20877251 | |
| Record name | 1(2H)-PYRIDINEETHANOL, 3,6-DIHYDRO-4-PHENYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20877251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129865-48-1 | |
| Record name | 1(2H)-PYRIDINEETHANOL, 3,6-DIHYDRO-4-PHENYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20877251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dihydro-4-phenyl-1(2H)-pyridineethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGF3DPR7EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


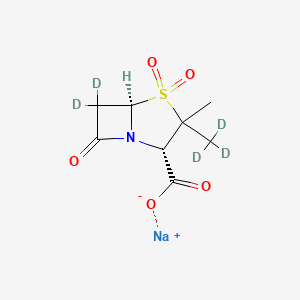
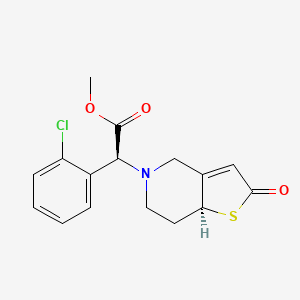
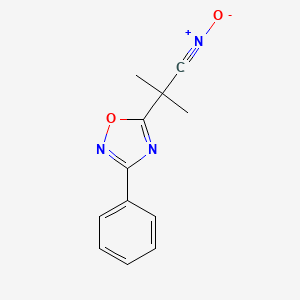
![Methyl[(thiolan-2-yl)methyl]amine](/img/structure/B15294409.png)


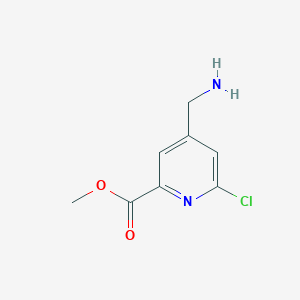
![(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B15294437.png)


![8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B15294475.png)
![2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)
